2-Chloro-4-(oxolan-3-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(oxolan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and an oxolan-3-yloxy group at the 4-position. It is primarily used in research and development within the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with oxolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced pyrimidines.
Substitution: Formation of substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(oxolan-3-yloxy)pyrimidine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biological systems and pathways involving pyrimidine derivatives.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(oxolan-3-yloxy)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-3-(oxolan-3-yloxy)pyridine
2-Chloro-4-(oxolan-3-yloxy)pyridine
Uniqueness: 2-Chloro-4-(oxolan-3-yloxy)pyrimidine is unique in its structure and reactivity compared to similar compounds
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-4-(oxolan-3-yloxy)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O2/c9-8-10-3-1-7(11-8)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2 |
InChI Key |
DOCRGNNWMLPKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.